3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol
Description
3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol (CAS: 16236-13-8) is a synthetic organic compound featuring a naphthol core substituted at the 3-position with a 4-methylpiperazine moiety linked via a carbonyl group. Its molecular weight is 270.33 g/mol, and it exists as a solid at room temperature . Commercially, it is available at 95% purity, with pricing scaled for bulk quantities (e.g., 1g: €143; 10g: €1,037) .
Properties
IUPAC Name |
(3-hydroxynaphthalen-2-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-17-6-8-18(9-7-17)16(20)14-10-12-4-2-3-5-13(12)11-15(14)19/h2-5,10-11,19H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEUFIKLKSGMQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57266286 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Chemical Identity and Structural Considerations
Nomenclature and Molecular Structure
3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol is a small organic molecule with the molecular formula C16H18N2O2 and a molecular weight of 270.33 g/mol. The compound is also known by several alternative names, such as (3-hydroxynaphthalen-2-yl)(4-methylpiperazin-1-yl)methanone and 3-(4-methylpiperazine-1-carbonyl)naphthalen-2-ol. The structure features a naphthol ring system substituted at the 3-position with a carbonyl group, which is further bonded to a 4-methylpiperazine ring.
The presence of both aromatic and heterocyclic motifs, as well as a reactive carbonyl linkage, necessitates careful consideration of reactivity and selectivity during synthesis. The naphthol moiety is prone to electrophilic substitution, while the piperazine ring can participate in nucleophilic addition and substitution reactions. The methyl group on the piperazine nitrogen enhances the electron density and may influence the nucleophilicity of the ring.
Physicochemical Properties
The physicochemical properties of this compound, such as solubility, melting point, and stability, are crucial for designing synthetic and purification procedures. While detailed property data are limited in the literature, the compound's moderate molecular weight and polar functional groups suggest solubility in common organic solvents, such as dichloromethane, tetrahydrofuran, and acetonitrile. The presence of a phenolic hydroxyl group may also confer limited aqueous solubility and potential for hydrogen bonding.
Synthetic Strategies: Historical and Contemporary Approaches
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound involves the disconnection of the amide bond linking the naphthol and piperazine fragments. This suggests two primary synthetic strategies: (1) acylation of a 4-methylpiperazine derivative with an activated naphthoyl intermediate, or (2) coupling of a naphthol derivative with an activated 4-methylpiperazinyl carbonylating agent. The latter approach is more commonly reported due to the commercial availability and reactivity of 4-methylpiperazine derivatives.
Key Intermediates and Reagents
The synthesis of this compound typically employs the following key intermediates and reagents:
- 3-Hydroxy-2-naphthoic acid or its derivatives, serving as the naphthol precursor.
- 4-Methylpiperazine, providing the heterocyclic amine component.
- Coupling agents or activating reagents, such as acid chlorides, carbodiimides, or chloroformyl derivatives, to facilitate amide bond formation.
- Organic solvents, including dichloromethane, tetrahydrofuran, and acetonitrile, selected for their ability to dissolve both reactants and products.
Detailed Preparation Methods
Method 1: Acylation Using 1-Chloroformyl-4-methylpiperazine Hydrochloride
Reaction Scheme and Mechanism
The most widely reported and industrially relevant method for preparing this compound involves the reaction of 1-chloroformyl-4-methylpiperazine hydrochloride with a naphthol derivative under basic conditions. The reaction proceeds via nucleophilic attack of the naphthol oxygen on the carbonyl carbon of the activated piperazine reagent, resulting in amide bond formation and release of hydrochloric acid.
Experimental Procedure
The general procedure is as follows:
A solution of 1-chloroformyl-4-methylpiperazine hydrochloride is prepared in an organic solvent, such as dichloromethane, tetrahydrofuran, or acetonitrile. Triethylamine is added to neutralize the hydrochloric acid generated during the reaction and to maintain a basic environment conducive to nucleophilic substitution. The naphthol derivative is then introduced, and the mixture is stirred at room temperature for several hours to ensure complete reaction.
Upon completion, the reaction mixture is quenched with water, and the organic layer is separated. The crude product is isolated by extraction with dichloromethane or ethyl acetate, followed by drying over anhydrous sodium sulfate. Purification is achieved by recrystallization or, if necessary, by column chromatography using a mixture of dichloromethane and methanol as the eluent. The final product is obtained as a light yellow solid with high purity.
Reaction Conditions and Optimization
The reaction parameters, such as solvent choice, temperature, reaction time, and molar ratios of reactants, significantly influence the yield and purity of the product. The following table summarizes the optimized conditions reported in the literature:
Advantages and Limitations
This method offers several advantages, including high yield, operational simplicity, and avoidance of hazardous reagents such as phosgene or strong bases. The use of triethylamine as a base and the selection of mild reaction conditions minimize side reactions and decomposition. The process is amenable to scale-up and is considered environmentally friendly due to the absence of toxic byproducts.
A potential limitation is the need for careful control of stoichiometry and reaction time to prevent over-acylation or formation of side products. Additionally, the purity of the starting materials, particularly the naphthol derivative, can influence the overall yield and quality of the final product.
Method 2: Carbodiimide-Mediated Coupling
Reaction Scheme and Mechanism
An alternative approach involves the use of carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid group of a naphthoic acid derivative for nucleophilic attack by 4-methylpiperazine. This method is commonly employed in peptide synthesis and can be adapted for the preparation of amide-linked heterocycles.
Experimental Procedure
The procedure typically involves dissolving 3-hydroxy-2-naphthoic acid and 4-methylpiperazine in a suitable solvent, such as dichloromethane or dimethylformamide. The carbodiimide reagent is added, along with a catalytic amount of 4-dimethylaminopyridine (DMAP) to enhance the reaction rate. The mixture is stirred at room temperature or slightly elevated temperature until completion, as monitored by thin-layer chromatography.
The reaction mixture is filtered to remove precipitated dicyclohexylurea (if DCC is used), and the filtrate is concentrated. The crude product is purified by recrystallization or chromatography.
Reaction Conditions and Optimization
While this method is effective, it is generally less favored for large-scale synthesis due to the formation of insoluble urea byproducts and the need for extensive purification. Yields are typically in the range of 60–80%, and the method is best suited for laboratory-scale preparations.
Method 3: Acid Chloride Activation
Reaction Scheme and Mechanism
A classical method for amide bond formation involves the conversion of 3-hydroxy-2-naphthoic acid to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride. The acid chloride is then reacted with 4-methylpiperazine in the presence of a base to yield the target compound.
Experimental Procedure
The naphthoic acid is suspended in anhydrous dichloromethane, and thionyl chloride is added dropwise under inert atmosphere. The mixture is stirred and gently heated to ensure complete conversion to the acid chloride. Excess thionyl chloride is removed under reduced pressure, and the residue is dissolved in dichloromethane. 4-Methylpiperazine and triethylamine are added, and the mixture is stirred at room temperature. The product is isolated and purified as described in previous sections.
Reaction Conditions and Optimization
This method is efficient but requires careful handling of corrosive reagents and control of reaction conditions to prevent hydrolysis or side reactions. Yields are generally high (80–95%), but the method is less environmentally friendly due to the generation of acidic and volatile byproducts.
Comparative Analysis of Methods
The following table provides a comparative summary of the three principal methods for preparing this compound:
| Method | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Chloroformyl-piperazine acylation | 1-chloroformyl-4-methylpiperazine, triethylamine | 91–99 | 94–99 | High yield, mild conditions, safe, scalable | Requires pure starting materials |
| Carbodiimide-mediated coupling | DCC or EDC, DMAP | 60–80 | 85–95 | Mild, no corrosive reagents | Urea byproducts, lower yield, more purification |
| Acid chloride activation | Thionyl chloride, triethylamine | 80–95 | 90–98 | High yield, well-established | Corrosive reagents, environmental concerns |
Experimental Data and Case Studies
Industrial-Scale Synthesis: Patent Analysis
A recent patent describes the synthesis of di(4-methylpiperazin-1-yl) methanone, a structurally related compound, using 1-chloroformyl-4-methylpiperazine hydrochloride as the key intermediate. The process is notable for its operational simplicity, short reaction time, and high yield. The patent details the following optimized conditions:
- 20 g of 1-chloroformyl-4-methylpiperazine hydrochloride dissolved in 100 mL of dichloromethane
- 15.1 g of triethylamine added
- 12 g of N-methylpiperazine added dropwise
- Stirring at room temperature for 3 hours
- Reaction monitored by thin-layer chromatography
- Workup by extraction with dichloromethane and washing with saturated brine
- Drying over anhydrous sodium sulfate
- Purification by recrystallization from methyl tert-butyl ether and ethyl acetate
The yield of the final product was reported as 98.5%, with a purity of 99.2% as determined by NMR and mass spectrometry.
Analytical Characterization
The identity and purity of this compound are confirmed by a combination of spectroscopic techniques, including proton and carbon-13 nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). The compound exhibits characteristic NMR signals corresponding to the aromatic protons of the naphthol ring, the methylene groups of the piperazine ring, and the methyl substituent.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol exhibits significant antimicrobial activity against various bacteria and fungi. Notably, compounds derived from this structure have shown promising results in inhibiting strains of Mycobacterium tuberculosis and other pathogenic microorganisms .
Anticancer Activity
Several studies have explored the anticancer properties of naphthol derivatives, including those containing the 4-methylpiperazine moiety. These compounds have been evaluated for their cytotoxic effects against different cancer cell lines, demonstrating potential as anticancer agents. For instance, derivatives have been reported to exhibit IC50 values lower than 2 μg/mL against breast cancer cell lines .
CNS Disorders
The compound has been investigated for its potential in treating central nervous system disorders. Its structural similarity to known psychoactive compounds suggests it may exhibit neuroprotective effects or influence neurotransmitter pathways, making it a candidate for further research in the treatment of conditions such as depression or anxiety .
Metabolic Syndrome
There is emerging evidence that compounds similar to this compound may play a role in managing metabolic syndrome. The inhibition of specific enzymes involved in glucose metabolism could lead to potential treatments for type 2 diabetes and obesity-related disorders .
Case Studies and Research Findings
- Antimycobacterial Activity : A study demonstrated that derivatives of this compound showed significant activity against Mycobacterium tuberculosis, with some compounds exhibiting low MIC values, indicating strong efficacy .
- Cytotoxicity Studies : In vitro assays revealed that several Mannich bases derived from this compound exhibited enhanced cytotoxicity against human cancer cell lines compared to standard treatments like 5-fluorouracil .
- Neuroprotective Effects : Preliminary studies suggest that the compound may modulate neuroprotective pathways, offering potential therapeutic benefits in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol with structurally related compounds:
*Calculated from synthesis data in .
Key Observations:
- Linker Groups: The carbonyl bridge in this compound provides stronger hydrogen-bonding capacity compared to methylene (YF-7320) or acetamide (2-Chloro-N-...) linkers. This may enhance interactions with biological targets like enzymes or receptors.
- Substituent Effects: Halogenated analogs (e.g., YPC-21813 with 3-fluorophenyl ) demonstrate how electronegative groups modulate bioactivity, though such data are absent for the target compound.
Biological Activity
3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
The compound belongs to a class of naphthalene derivatives and is characterized by the presence of a piperazine moiety, which is often associated with various biological activities. The structural formula can be represented as follows:
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the disc diffusion method.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 18 | 30 |
| Bacillus subtilis | 12 | 70 |
The results indicate that the compound is particularly effective against Staphylococcus aureus, with a notable zone of inhibition and low minimum inhibitory concentration (MIC) values, suggesting strong antibacterial activity .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer studies. A series of in vitro assays were conducted to assess its cytotoxic effects on cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 35 |
The IC50 values indicate that this compound has significant cytotoxic effects on various cancer cell lines, particularly HeLa cells .
The biological activity of this compound can be attributed to its ability to interact with cellular targets. Preliminary studies suggest that it may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Further research is required to elucidate the precise mechanisms at play.
Case Studies
A recent case study highlighted the use of this compound in combination therapies for enhanced efficacy against resistant bacterial strains. The study found that when used alongside traditional antibiotics, it significantly increased the overall antibacterial effect, suggesting a synergistic mechanism .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol, and how can purity be ensured?
- Methodology :
- Acylation : React 2-naphthol with 4-methylpiperazine-1-carbonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) with a base like triethylamine to suppress side reactions .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Challenges : Competing esterification of the naphthol hydroxyl group; mitigate via controlled stoichiometry and low temperatures.
Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?
- Analytical Workflow :
- NMR : Assign peaks for the naphthol aromatic protons (δ 6.8–8.5 ppm) and the methylpiperazine N-CH3 group (δ 2.3–2.5 ppm). Confirm carbonyl linkage via 13C NMR (δ ~170 ppm) .
- X-ray Crystallography : Use SHELXL for refinement. Prepare single crystals via slow evaporation in ethanol. Analyze bond lengths (e.g., C=O at ~1.23 Å) and torsion angles to validate stereoelectronic effects .
Q. What biological assays are suitable for preliminary activity screening?
- Assay Design :
- Kinase Inhibition : Test against c-MET or Pim kinases using ADP-Glo™ assays (IC50 determination). Reference SU11274 (a structurally related c-MET inhibitor) as a positive control .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7). Include DMSO vehicle controls (<0.1% final concentration) .
Advanced Research Questions
Q. How can solubility limitations of the compound be addressed for in vitro studies?
- Strategies :
- Co-solvents : Use DMSO (≤5%) or β-cyclodextrin complexes. Validate stability via LC-MS over 24 hours .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated naphthol) to enhance aqueous solubility, then monitor enzymatic cleavage .
- Data Interpretation : Compare logP values (experimental vs. computational) using ChemAxon or ACD/Labs.
Q. What computational tools are effective for studying structure-activity relationships (SAR)?
- Workflow :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., Pim-1, PDB: 2O63). Prioritize residues like Lys67 and Glu89 for mutagenesis validation .
- QSAR Modeling : Train models with descriptors like polar surface area (PSA) and H-bond acceptors/donors. Validate against analogs from PubChem datasets .
Q. How to resolve contradictions between in vitro activity and in vivo efficacy?
- Troubleshooting :
- Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Adjust dosing regimens (e.g., 0.5 mg/kg IV vs. oral) .
- Metabolite Identification : Use hepatocyte microsomes to identify oxidative metabolites (e.g., piperazine N-demethylation) that may reduce efficacy .
Methodological Challenges
Q. What experimental designs mitigate interference from byproducts during synthesis?
- Optimization :
- Reaction Monitoring : Use TLC (silica, UV visualization) or in-situ IR to track carbonyl intermediate formation .
- Byproduct Removal : Employ acid-base extraction (e.g., 1M HCl wash to remove unreacted piperazine) .
Q. How to validate anisotropic displacement parameters in crystallographic data?
- Refinement Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
